Mupirocin is a topical antibiotic derived from the fermentation of Pseudomonas fluorescens, primarily used for treating skin infections such as impetigo and folliculitis. It exhibits broad-spectrum antibacterial activity, particularly against gram-positive bacteria, and works by inhibiting bacterial protein synthesis through a unique mechanism that targets isoleucyl-tRNA synthetase. Mupirocin is classified as a monocarboxylic acid and an epoxide, with its chemical formula being CHO .
The biosynthesis of mupirocin involves a complex pathway utilizing polyketide synthases. The primary precursor is pseudomonic acid B, which undergoes several enzymatic transformations to yield the active form, pseudomonic acid A. Key enzymes in this pathway include:
The biosynthetic pathway is characterized by the assembly of a 23-carbon backbone followed by tailoring reactions that introduce functional groups essential for activity. The process involves multiple steps of chain elongation and modification, which are tightly regulated by the mup gene cluster .
Mupirocin's synthesis involves several key reactions:
Mupirocin exerts its antibacterial effects by specifically binding to bacterial isoleucyl-tRNA synthetase. This binding inhibits the enzyme's ability to charge tRNA with isoleucine, leading to:
This dual action makes mupirocin effective against various bacterial strains without cross-resistance to other antibiotics.
Relevant analyses indicate that mupirocin maintains stability under controlled conditions but degrades under extreme temperatures or prolonged exposure to light.
Mupirocin is primarily used in clinical settings for:
Mupirocin biosynthesis employs a trans-acyltransferase (trans-AT) type I polyketide synthase (PKS) system, a non-canonical architecture where acyltransferase (AT) domains are decoupled from core modules. The Pseudomonas fluorescens NCIMB 10586 gene cluster encodes six multifunctional proteins (MmpA–MmpF) and 29 auxiliary enzymes. Crucially, only two AT domains exist in the entire pathway, both located on MmpC, which functions in trans to load malonyl-CoA extender units onto acyl carrier proteins (ACPs) across multiple modules [4] [9]. This organization contrasts with cis-AT PKS systems and enhances metabolic flexibility. The PKS assembly line initiates with a C3 starter unit (derived from 1,3-bisphosphoglycerate), extended by 15 acetyl units to form the 17-carbon monic acid backbone [5] [8]. Key deviations include:
Table 1: Core PKS Proteins in Mupirocin Biosynthesis
Protein | Domains/Function | Role in Biosynthesis |
---|---|---|
MmpA | KS0-ACP-KS-KR-ACP-KS-ACP-ACP | Initiates chain assembly and incorporates first extender units |
MmpB | KS-DH-KR-ACP-ACP-ACP-TE | Catalyzes mid-chain extensions and terminal release |
MmpC | AT-AT | Trans-acyltransferase loading malonyl-CoA |
MmpD | KS-DH-KR-MeT-ACP-KS-DH-KR-ACP-KS-DH-KR-MeT-ACP-KS-KR-ACP | Constructs tetrahydropyran core and β-methyl branches |
Five trans-acting ACPs (MacpA–E) are essential for mupirocin production. MupN, an Sfp-type phosphopantetheinyl transferase (PPTase), activates these ACPs by attaching 4′-phosphopantetheine arms from CoA to conserved serine residues, converting them from inactive apo- to active holo-forms [3] [6]. Functional specificity is determined by C-terminal sequences:
Epoxidation of the C10–C11 alkene precedes tetrahydropyran (THP) ring cyclization. The integrated mini-module MmpE performs "online" epoxidation via a flavin monooxygenase (FMO) domain:
MupO (cytochrome P450) and MupA (flavin-dependent monooxygenase) mediate late-stage oxidations:
Table 2: Key Tailoring Enzymes in Mupirocin Pathway
Enzyme | Function | Substrate | Product |
---|---|---|---|
MupA | α-Hydroxylase | ACP-bound linear chain | 6-Hydroxy intermediate |
MupO | Cytochrome P450 | Pseudomonic acid B | 8-Hydroxypseudomonic acid B |
MupW | Baeyer-Villiger monooxygenase | Epoxidized monic acid | THP-opened intermediate |
MmpB_TE | Thioesterase | Epoxidized chain | Tetrahydropyran ring |
MmpB's thioesterase (TE) domain releases the mature monic acid chain via hydrolysis, enabling esterification with 9-hydroxynonanoic acid by MupQ (acyl-CoA ligase) [9] [10]. In vitro assays with synthetic substrates confirm TE's preference for epoxidized C17 chains, underscoring its role in terminating backbone assembly [10].
The mupR gene encodes a LuxR-type transcriptional regulator that activates the mup cluster in response to cell density (quorum sensing). ΔmupR mutants show >95% reduction in mupirocin production. Binding sites for MupR are upstream of mmpA and mupB, indicating it initiates transcription of core PKS genes [4] [10]. Nutrient limitation (e.g., phosphate starvation) amplifies mupR expression, linking antibiotic production to environmental cues [4].
MupN is an Sfp-type PPTase that modifies both cis-embedded (type I) and trans-acting (type II) ACPs:
Table 3: Genetic Components Regulating Mupirocin Biosynthesis
Gene | Encoded Protein | Function | Phenotype of Knockout |
---|---|---|---|
mupN | PPTase | Activates apo-ACPs to holo-ACPs | No mupirocin production |
mupR | LuxR-type regulator | Transcriptional activation of PKS genes | >95% reduced yield |
mupA | Flavin monooxygenase | α-Hydroxylation at C6 | Accumulation of 6-deoxy intermediates |
mupP | Dehydratase | Removes C8 hydroxyl | Accumulation of mupirocin P |
Table 4: Key Mupirocin Intermediates and Their Structural Features
Intermediate | Structure | Enzymatic Steps Involved |
---|---|---|
Mupirocin H | Linear C17 chain with β-methyl branch, no THP | Product of HMG-CoA cassette (MupH/J/K) |
Mupirocin W5 | 7-Keto-THP with C10–C11 epoxide | Epoxidation by MmpE, KR4 inactivation |
Pseudomonic Acid B (PA-B) | THP core with C10–C11 epoxide and C8 hydroxyl | MupO hydroxylation |
Pseudomonic Acid A (PA-A) | Dehydrated C8-C9, 9-keto group | MupP dehydration |
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